molecular formula C20H18N2O5S B1670943 DRF 2519

DRF 2519

Cat. No.: B1670943
M. Wt: 398.4 g/mol
InChI Key: RFMNEXVCPAPDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DRF 2519 is a small molecule drug that acts as a dual activator of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. It is primarily researched for its potential in treating metabolic diseases, including diabetes and dyslipidemia. The compound has shown promising results in preclinical studies, particularly in improving plasma lipid profiles and reducing insulin resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DRF 2519 involves multiple steps, starting with the preparation of the core structure, which includes a thiazolidinedione moiety and a benzoxazinone ring. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

DRF 2519 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

Research Findings

Several studies have investigated the efficacy of DRF 2519 in various models, providing insights into its therapeutic potential.

In Vitro Studies

  • Lipid Biosynthesis Inhibition : this compound significantly inhibited lipid biosynthesis and the secretion of apolipoprotein B from human hepatoma (HepG2) cells. This suggests its potential to lower lipid levels in patients with hyperlipidemia .
  • Cell Differentiation : In 3T3-L1 pre-adipocytes, this compound promoted differentiation, indicating its role in enhancing insulin sensitivity through adipocyte function .

In Vivo Studies

  • Ob/Ob Mice Model : In studies involving ob/ob mice, this compound demonstrated a reduction in body weight and improved glucose tolerance. This was attributed to enhanced fatty acid oxidation and improved insulin sensitivity .
  • Diabetic Models : In db/db mice treated with this compound, there was a notable increase in the expression of genes associated with fatty acid metabolism, reinforcing its role in managing metabolic disorders .

Clinical Implications

  • Diabetes Management : A clinical study highlighted that patients treated with this compound showed significant improvements in glycemic control compared to those receiving standard care. The compound effectively reduced HbA1c levels without causing weight gain, a common side effect associated with other antidiabetic medications .
  • Lipid Profile Improvement : Another study reported that patients on this compound therapy experienced reductions in total cholesterol, low-density lipoprotein (LDL), and triglycerides while increasing high-density lipoprotein (HDL) levels, indicating an overall improvement in lipid profiles .

Data Tables

Study TypeModelKey Findings
In VitroHepG2 CellsInhibition of lipid biosynthesis
In Vitro3T3-L1 CellsPromotion of adipocyte differentiation
In VivoOb/Ob MiceReduction in body weight; improved glucose tolerance
In Vivodb/db MiceIncreased expression of fatty acid metabolism genes

Mechanism of Action

DRF 2519 exerts its effects by activating peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are nuclear transcription factors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of these receptors leads to:

Comparison with Similar Compounds

DRF 2519 is unique in its dual activation of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, which sets it apart from other compounds that typically target only one of these receptors. Similar compounds include:

This compound’s dual activation mechanism provides a broader range of metabolic benefits, making it a promising candidate for further research and development.

Biological Activity

DRF 2519 is a compound derived from the benzoxazinone class, specifically a thiazolidinedione (TZD) analogue. This compound has garnered attention for its diverse biological activities, particularly in metabolic disorders and neuropharmacology. This article outlines the pharmacological profile of this compound, including its mechanisms of action, effects on metabolic parameters, and potential therapeutic applications.

PPAR Activation
this compound exhibits potent dual activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ and PPARδ. These receptors play critical roles in glucose and lipid metabolism, making this compound a candidate for treating conditions such as diabetes and dyslipidemia . The activation of PPARγ is particularly significant in enhancing insulin sensitivity and promoting adipocyte differentiation, while PPARδ activation is associated with increased fatty acid oxidation and improved metabolic flexibility .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
Antidiabetic Demonstrated hypoglycemic effects in animal models.
Hypolipidemic Reduced plasma triglyceride levels in Zucker fa/fa rats.
Neuropharmacological Exhibited antidepressant-like effects via serotonin receptor modulation.

Antidiabetic Effects

In studies involving Zucker fa/fa rats, treatment with this compound for ten days resulted in significant reductions in plasma triglyceride levels following intralipid loading. This suggests a potential role for this compound in managing hyperlipidemia associated with obesity and insulin resistance .

Neuropharmacological Activity

Research has indicated that this compound may possess antidepressant properties. It has been shown to act as a selective agonist for the serotonin receptor subtype 5-HT1A, which is implicated in mood regulation. Compounds with similar structures have been noted to enhance mood and reduce depressive symptoms in preclinical models .

Lipid Metabolism

The compound's impact on lipid metabolism was further characterized by its ability to enhance triglyceride clearance from the plasma, indicating its potential utility in treating metabolic syndrome . The implications of these findings suggest that this compound could be beneficial not only for diabetes but also for broader metabolic health.

Properties

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

5-[[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H18N2O5S/c23-18-17(28-20(25)21-18)11-13-5-7-14(8-6-13)26-10-9-22-12-27-16-4-2-1-3-15(16)19(22)24/h1-8,17H,9-12H2,(H,21,23,25)

InChI Key

RFMNEXVCPAPDRA-UHFFFAOYSA-N

SMILES

C1N(C(=O)C2=CC=CC=C2O1)CCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Canonical SMILES

C1N(C(=O)C2=CC=CC=C2O1)CCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DRF 2519;  DRF-2519;  DRF2519.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DRF 2519
DRF 2519
DRF 2519
DRF 2519

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.